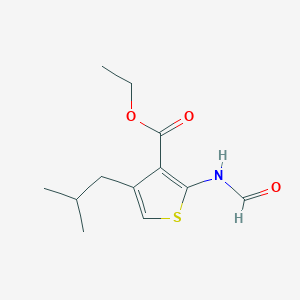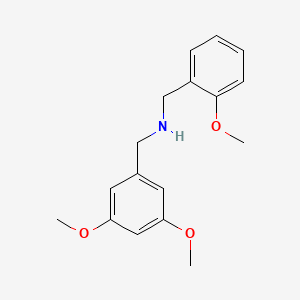
ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate, also known as ethyl 2-formamido-4-isobutyl-3-thiophenecarboxylate, is a chemical compound that belongs to the class of thiophene carboxylic acid derivatives. It has various applications in scientific research, including as a building block for the synthesis of biologically active molecules.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate has various applications in scientific research, particularly in the synthesis of biologically active molecules. For example, it has been used as a building block for the synthesis of inhibitors of the enzyme diacylglycerol acyltransferase-1 (DGAT-1), which is involved in the regulation of lipid metabolism. Inhibition of DGAT-1 has potential therapeutic applications for the treatment of obesity, type 2 diabetes, and other metabolic disorders. Ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate has also been used as a precursor for the synthesis of other thiophene derivatives with potential biological activity, such as antitumor agents and antiviral agents.
Wirkmechanismus
The mechanism of action of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate is not well understood, but it is believed to act as a nucleophile in various chemical reactions. The formyl group (-CHO) can react with other nucleophiles such as amines and thiols, leading to the formation of imines and thioethers, respectively. These reactions can be used to generate a variety of functionalized thiophene derivatives with potential biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate have not been extensively studied. However, it is known to be a stable and non-toxic compound, making it suitable for use in laboratory experiments. It has also been reported to exhibit moderate antimicrobial activity against certain bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate in laboratory experiments include its stability, non-toxicity, and versatility as a building block for the synthesis of biologically active molecules. Its limitations include its moderate yield in the synthesis process and the limited understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate. One potential direction is the synthesis of new derivatives with improved biological activity, such as more potent inhibitors of DGAT-1 or new antitumor agents. Another direction is the investigation of its mechanism of action and the development of new chemical reactions using ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate as a nucleophile. Finally, the use of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate in combination with other compounds or drugs may lead to the development of new therapeutic strategies for various diseases.
Synthesemethoden
The synthesis of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate involves the reaction of ethyl 2-(formylamino)-4-isobutyl-3-thiophenecarboxylate 2-amino-4-isobutyl-3-thiophenecarboxylate with formic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of an intermediate imine, which is subsequently hydrolyzed to yield the final product. The yield of the reaction is typically around 50-60%, and the purity of the product can be improved by recrystallization.
Eigenschaften
IUPAC Name |
ethyl 2-formamido-4-(2-methylpropyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-4-16-12(15)10-9(5-8(2)3)6-17-11(10)13-7-14/h6-8H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOGNXYNFGASOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5684419.png)
![N-{(3R,5S)-1-benzyl-5-[(ethylamino)carbonyl]pyrrolidin-3-yl}-6-methylnicotinamide](/img/structure/B5684430.png)

![(4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5684432.png)
![N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine](/img/structure/B5684440.png)
![N-(3-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684442.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5684447.png)
![6-(4-methoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5684449.png)
![1-(1H-pyrazol-3-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5684453.png)
![N-{2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B5684461.png)
amino]sulfonyl}-N-methylbenzamide](/img/structure/B5684475.png)

![rel-(1R,5S)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5684494.png)
![2-(dimethylamino)-2-(3-fluorophenyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]acetamide](/img/structure/B5684496.png)